![molecular formula C9H12FN3O B2818262 5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine CAS No. 2093586-65-1](/img/structure/B2818262.png)
5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-oxadiazole derivatives have exhibited significant anti-cancer activity when evaluated against human cancer cell lines . They also showed anti-inflammatory, analgesic, diabetic, immunosuppressive, α,β 3 -receptor antagonist, antimicrobial, anti-helminthic, histamine-H3 and antiparasitic properties .
Synthesis Analysis
A set of 1,2,4-oxadiazole linked 5-fluorouracil derivatives were synthesized and their structures were confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-oxadiazole derivatives was confirmed by 1 HNMR, 13 CNMR and Mass spectral analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-oxadiazole derivatives are complex and involve multiple steps .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-oxadiazole derivatives can vary depending on the specific compound. For example, one compound had a melting point of 133–135 °C .Aplicaciones Científicas De Investigación
Anticancer Activity
5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine derivatives have been synthesized and evaluated for their anticancer activities. The research has shown that these compounds, specifically when integrated into the 1,3,4-oxadiazole and tetrahydropyridine frameworks, display potential as anticancer agents. The study involved the synthesis of various analogs to examine their biological activities, particularly against MCF-7 breast cancer cell lines, where novel compounds demonstrated moderate cytotoxicity (Redda & Gangapuram, 2007).
Neurochemical Evaluation
Another application area is in neurochemical evaluation, where derivatives of 5-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine have been synthesized as M1 muscarinic receptor agonists. These compounds have been tested for their affinity and efficacy at muscarinic receptors coupled to phosphoinositide metabolism in the central nervous system. Such research highlights the potential use of these compounds in treating neurological disorders by targeting specific receptor pathways (Dunbar et al., 1993).
Herbicidal Activity
Additionally, certain derivatives have been investigated for their herbicidal activity. For example, novel 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring bearing a thioether moiety have shown promising herbicidal activity against graminaceous plants, indicating the versatility of this chemical framework in developing agrochemical agents (Tajik & Dadras, 2011).
Radiopharmaceutical Applications
In radiopharmaceutical science, compounds utilizing the 5-fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine scaffold have been explored for imaging M2 muscarinic acetylcholine receptors in the brain using positron emission tomography (PET). This application is significant for the diagnosis and monitoring of neurological disorders such as Alzheimer's disease, showcasing the compound's utility in medical imaging and diagnostics (van Oosten et al., 2009).
Direcciones Futuras
The future research directions for 1,2,4-oxadiazole derivatives could involve further investigation of their anticancer activity towards a panel of four human cancer cell lines . Additionally, more research could be done to understand their mechanism of action and to optimize their synthesis process.
Propiedades
IUPAC Name |
5-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]-3-methyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c1-7-11-9(14-12-7)6-13-4-2-3-8(10)5-13/h3H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKCSAGTYPRXYQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC=C(C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,2,3,6-tetrahydropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2818180.png)

![4-chloro-2-{(E)-[(4-isopropylphenyl)imino]methyl}phenol](/img/structure/B2818182.png)
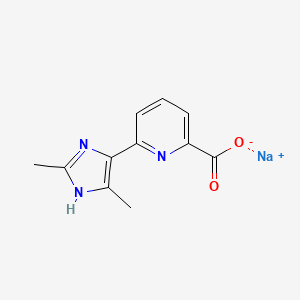
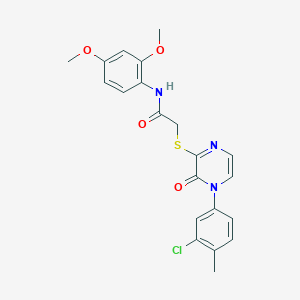

![2-Phenyl-2,4-dihydrospiro[1,4,2lambda5-benzoxazaphosphinine-3,1'-cyclohexane]-2-one](/img/structure/B2818187.png)
![N-[(6-methyl-1H-indazol-7-yl)carbamothioyl]benzamide](/img/structure/B2818188.png)
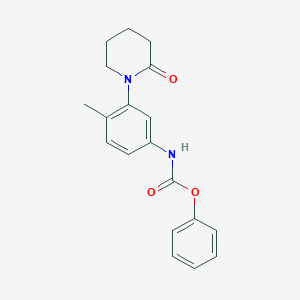
![4-methyl-5-[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2818193.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(2-methoxyethoxy)-N-methylisonicotinamide](/img/structure/B2818194.png)
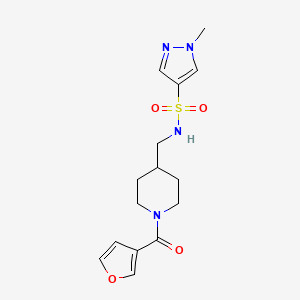
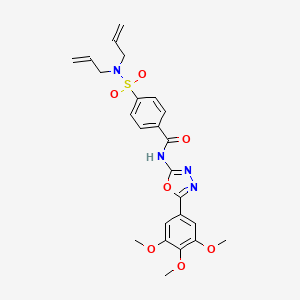
![3-[2-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]-2-oxoethoxy]benzaldehyde](/img/structure/B2818201.png)